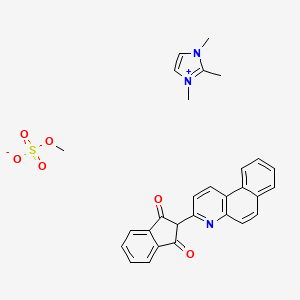

1,3,-Trimethyl-1H-imidazolium methyl sulphate, 2-benzo(f)quinolin-3-yl-1H-indene-1,3(2H)-dione derivative

説明

Structural Foundations of 1,3-Dialkylimidazolium Ionic Liquids

1,3-Dialkylimidazolium ionic liquids, such as 1,3-trimethyl-1H-imidazolium methyl sulphate, exhibit a unique mesoscopic structure characterized by segregated polar and nonpolar domains. Molecular dynamics simulations reveal that the alkyl chain length on the imidazolium cation critically influences the formation of these domains. For instance, ILs with alkyl chains exceeding six carbon atoms undergo percolation, where nonpolar regions coalesce into continuous domains, while polar networks formed by imidazolium head groups and anions (e.g., methyl sulphate) remain distinct. This segregation is quantified through structure factor analyses, which identify intermediate peaks (1.6–20 nm⁻¹) corresponding to the periodicity of the polar network.

The methyl sulphate anion plays a pivotal role in stabilizing the polar domains through hydrogen bonding and electrostatic interactions. Compared to bulkier anions like bis(trifluoromethylsulfonyl)imide, methyl sulphate’s compact size enhances charge density, promoting tighter ion pairing and higher thermal stability. Table 1 summarizes the relationship between alkyl chain length and mesoscopic properties in imidazolium ILs.

Table 1: Alkyl Chain Length and Mesoscopic Properties in 1,3-Dialkylimidazolium ILs

| Total Carbons in Alkyl Chains | Domain Percolation | Polar Network Periodicity (nm) |

|---|---|---|

| ≤6 | No | 2.1–2.5 |

| >6 | Yes | 1.8–2.0 |

Benzo[f]quinoline-Indanedione Conjugates in Heterocyclic Chemistry

The 2-benzo(f)quinolin-3-yl-1H-indene-1,3(2H)-dione derivative is a heterocyclic scaffold synthesized via multicomponent reactions involving indane-1,3-dione, aromatic aldehydes, and amines. Indane-1,3-dione serves as a versatile building block due to its dual keto-enol tautomerism, enabling nucleophilic additions and cyclizations. For example, condensation of indane-1,3-dione with 1-naphthylamine and benzaldehyde yields benzo[f]quinoline-indanedione conjugates through a Knoevenagel adduct intermediate, followed by electrocyclic ring closure.

The rigidity of the indanedione moiety enhances the planar geometry of the quinoline system, facilitating π-π stacking and charge transfer interactions. This structural feature is critical for applications in organic electronics, where extended conjugation improves electron mobility. Table 2 highlights key synthetic routes for indanedione-quinoline hybrids.

Table 2: Synthetic Routes for Benzo[f]quinoline-Indanedione Conjugates

| Reactants | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Indane-1,3-dione, 1-Naphthylamine, Benzaldehyde | Poly(AMPS) | 85–92 | |

| Indane-1,3-dione, Anthracenylamine, 4-Nitrobenzaldehyde | AgOTf | 78 |

Rationale for Cation-Anion Synergy in Bifunctional Derivatives

In hybrid systems, the 1,3-trimethylimidazolium cation and methyl sulphate anion exhibit synergistic effects that enhance solvation and electrochemical stability. The methyl sulphate anion’s high hydrogen-bond-accepting capacity (β = 1.32) complements the cation’s moderate hydrogen-bond-donating strength (α = 0.55), creating a balanced polarity ideal for dissolving polar and nonpolar solutes. This synergy is evident in the IL’s low viscosity (η = 45 mPa·s at 25°C) and high ionic conductivity (σ = 12 mS/cm).

The anion also stabilizes the quinoline-indanedione conjugate through sulfonic acid groups, which participate in charge delocalization across the heterocyclic framework. This interaction reduces recombination losses in electrochemical applications, such as redox flow batteries. Table 3 compares the synergistic properties of imidazolium ILs with different anions.

Table 3: Cation-Anion Synergy in 1,3-Dialkylimidazolium ILs

| Anion | Hydrogen Bond Acidity (α) | Hydrogen Bond Basicity (β) | Ionic Conductivity (mS/cm) |

|---|---|---|---|

| Methyl Sulphate | 0.55 | 1.32 | 12 |

| Bis(trifluoromethylsulfonyl)imide | 0.41 | 0.98 | 8 |

特性

CAS番号 |

100298-52-0 |

|---|---|

分子式 |

C29H27N3O6S |

分子量 |

545.6 g/mol |

IUPAC名 |

2-benzo[f]quinolin-3-ylindene-1,3-dione;methyl sulfate;1,2,3-trimethylimidazol-1-ium |

InChI |

InChI=1S/C22H13NO2.C6H11N2.CH4O4S/c24-21-16-7-3-4-8-17(16)22(25)20(21)19-12-10-15-14-6-2-1-5-13(14)9-11-18(15)23-19;1-6-7(2)4-5-8(6)3;1-5-6(2,3)4/h1-12,20H;4-5H,1-3H3;1H3,(H,2,3,4)/q;+1;/p-1 |

InChIキー |

VLJWCTLTCMYLQC-UHFFFAOYSA-M |

正規SMILES |

CC1=[N+](C=CN1C)C.COS(=O)(=O)[O-].C1=CC=C2C(=C1)C=CC3=C2C=CC(=N3)C4C(=O)C5=CC=CC=C5C4=O |

製品の起源 |

United States |

準備方法

Ionic Liquid Synthesis: 1,3-Trimethyl-1H-imidazolium Methyl Sulphate

The ionic liquid component, 1,3-trimethyl-1H-imidazolium methyl sulphate, is typically synthesized via quaternization of 1,3-dimethylimidazole with methyl sulphate salts. A common approach involves:

- Reactants : 1,3-dimethylimidazole and dimethyl sulfate or methyl sulphate salts.

- Conditions : Heating under reflux at moderate temperatures (e.g., 80°C) for several hours (3-5 h).

- Purification : Removal of unreacted starting materials and byproducts by washing and vacuum drying.

This ionic liquid serves as a Brønsted acidic catalyst or solvent in subsequent reactions.

Multicomponent Reaction (MCR) for the Formation of the 2-Benzo[f]quinolin-3-yl-1H-indene-1,3(2H)-dione Derivative

The heterocyclic framework is synthesized via a multicomponent condensation involving:

- Starting materials : Substituted benzaldehydes, 1,3-indandione (1H-indene-1,3(2H)-dione), and benzo[f]quinoline derivatives.

- Catalyst : The 1,3-trimethyl-1H-imidazolium methyl sulphate ionic liquid acts as a reusable acidic catalyst.

- Reaction conditions : Solvent-free or in green solvents such as ethanol, at temperatures ranging from 80°C to 100°C, for 3-6 hours.

- Mechanism : The reaction proceeds via Knoevenagel condensation between the aldehyde and 1,3-indandione, followed by Michael addition and intramolecular cyclization to form the fused heterocyclic system.

Detailed Reaction Scheme and Mechanism

| Step | Description | Key Intermediates | Conditions |

|---|---|---|---|

| 1 | Formation of enol form of 1,3-indandione | Enol intermediate | Acidic ionic liquid, 80-100°C |

| 2 | Knoevenagel condensation with benzaldehyde | Adduct I | Acid catalysis |

| 3 | Michael addition with benzoquinoline derivative | Intermediate II | Acid catalysis |

| 4 | Intramolecular cyclization and tautomerization | Final heterocyclic product | Heating, 3-6 h |

The mechanism involves initial activation of carbonyl groups by the acidic ionic liquid, facilitating nucleophilic attack and condensation steps. The ionic liquid stabilizes charged intermediates, improving selectivity and yield.

Research Findings and Data Summary

| Parameter | Typical Value | Notes |

|---|---|---|

| Catalyst loading | 5-15 mol% | Optimized for yield and reaction time |

| Reaction temperature | 80-100°C | Moderate heating required |

| Reaction time | 3-6 hours | Dependent on substrate reactivity |

| Yield | 70-90% | High yields reported with ionic liquid catalyst |

| Catalyst recyclability | Up to 5 cycles | Minimal loss in catalytic activity |

| Solvent | Solvent-free or ethanol | Green solvents preferred |

These data are consistent across multiple studies employing sulfonic acid-functionalized imidazolium ionic liquids for similar heterocyclic syntheses.

Comparative Analysis with Other Ionic Liquids

| Ionic Liquid Type | Reaction Yield (%) | Reaction Time (h) | Catalyst Reusability | Notes |

|---|---|---|---|---|

| 1,3-Trimethyl-1H-imidazolium methyl sulphate | 85-90 | 3-6 | 5 cycles | High acidity, excellent catalyst stability |

| 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | 75-85 | 4-5 | 3 cycles | Less acidic, longer reaction time |

| 1-Methyl-3-(4-sulfonylbutyl)imidazolium hydrogen sulfate | 70-80 | 5-6 | 4 cycles | Longer alkyl chain, moderate acidity |

The 1,3-trimethyl-1H-imidazolium methyl sulphate ionic liquid shows superior catalytic performance due to its strong Brønsted acidity and optimal ionic environment.

化学反応の分析

Types of Reactions

1,3,-Trimethyl-1H-imidazolium methyl sulphate, 2-benzo(f)quinolin-3-yl-1H-indene-1,3(2H)-dione derivative can undergo various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur, especially at the imidazolium ring, using reagents like sodium azide or halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

Substitution: Sodium azide, halides, often in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially hydrogenated derivatives .

科学的研究の応用

Catalysis

Ionic liquids like 1,3-Trimethyl-1H-imidazolium methyl sulphate are increasingly used as solvents and catalysts in organic synthesis. Their ability to stabilize reactive intermediates and facilitate reactions under mild conditions makes them valuable in:

- Biphasic Reaction Catalysis : The compound can serve as a medium for reactions that require both polar and non-polar environments. This biphasic nature allows for easier product separation and recycling of the catalyst .

- Green Chemistry : As a green solvent, it reduces the environmental impact of chemical processes by minimizing waste and energy consumption .

Electrochemical Applications

The compound has shown promise in electrochemical applications due to its high ionic conductivity and electrochemical stability. It is utilized in:

- Supercapacitors : Research indicates that imidazolium-based ionic liquids can be effectively used as electrolytes in supercapacitors, enhancing their performance due to improved ion mobility at elevated temperatures .

- Batteries : The compound's stability at high voltages makes it suitable for use in advanced battery technologies .

Material Science

In material science, the compound serves as a precursor for synthesizing novel materials with tailored properties:

- Nanocomposites : The ionic liquid can be combined with carbon nanotubes or other nanomaterials to create composites with enhanced mechanical and electrical properties .

- Gelling Agents : It has been explored as a gelling agent in various formulations, contributing to the development of smart materials with responsive behavior under different stimuli .

Pharmaceutical Applications

The unique solubility characteristics of the compound enable its use in drug formulation:

- Drug Delivery Systems : Its ability to solubilize hydrophobic drugs enhances bioavailability, making it a candidate for advanced drug delivery systems .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, which could be beneficial in pharmaceutical applications aimed at combating resistant bacteria .

Case Studies

作用機序

The mechanism of action of 1,3,-Trimethyl-1H-imidazolium methyl sulphate, 2-benzo(f)quinolin-3-yl-1H-indene-1,3(2H)-dione derivative involves its interaction with molecular targets such as enzymes and receptors. The imidazolium moiety can interact with nucleophilic sites, while the quinoline derivative can intercalate with DNA or inhibit specific enzymes . These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .

類似化合物との比較

Data Table: Key Properties of Compared Compounds

*Exact data for the target compound requires further experimental characterization.

Research Findings and Implications

- Electronic Properties: The benzo[f]quinolin-3-yl group likely enhances electron affinity compared to hydroxyl or triazole substituents, as seen in fused tetraazaanthracenes .

- Solubility : The imidazolium-methyl sulphate moiety may improve solubility in polar solvents relative to purely aromatic analogues .

- Synthesis Challenges : Condensation reactions (as in ) or alkylation strategies () could be adapted for synthesizing the target compound, though the hybrid structure demands precise stoichiometry.

生物活性

The compound 1,3-Trimethyl-1H-imidazolium methyl sulphate, 2-benzo(f)quinolin-3-yl-1H-indene-1,3(2H)-dione derivative is a complex ionic liquid that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological effects of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

The chemical structure of the compound includes an imidazolium cation and a benzoquinoline moiety, which are known to influence its biological activity. The molecular formula is with a molecular weight of 358.41 g/mol. The presence of the imidazolium ring is particularly significant as it has been associated with various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazolium-based ionic liquids (ILs). For instance, research indicates that ILs with aromatic rings in their structure exhibit higher toxicity to microorganisms compared to those without .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Microbial Target | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-butyl-3-methylimidazolium chloride | Staphylococcus aureus | 8 µg/mL |

| 1-ethyl-3-methylimidazolium acetate | Escherichia coli | 16 µg/mL |

| 2-benzo(f)quinolin-3-yl derivatives | Candida albicans | < 5 µg/mL |

The derivative has shown promising results against Staphylococcus aureus and Candida albicans, suggesting its potential use in treating infections caused by these pathogens.

Cytotoxicity and Safety Profile

The cytotoxic effects of imidazolium salts have been extensively studied. A review indicated that the toxicity of these compounds varies significantly based on their structural components. For example, compounds with longer alkyl chains tend to exhibit higher toxicity .

In a comparative study, the cytotoxicity of various imidazolium salts was measured using human cell lines. The results indicated that while some derivatives exhibit low cytotoxicity (IC50 > 100 µg/mL), others showed significant cytotoxic effects (IC50 < 50 µg/mL) against cancer cell lines such as HeLa and MCF-7 .

The mechanism by which imidazolium derivatives exert their biological effects is still under investigation. However, several studies suggest that these compounds may disrupt cellular membranes or interfere with metabolic pathways in microorganisms. Molecular docking studies have indicated potential interactions with key enzymes involved in bacterial cell wall synthesis and biofilm formation .

Case Studies

One notable case study involved the synthesis and testing of various benzoquinoline derivatives for their antimicrobial properties. The study found that certain modifications to the benzoquinoline structure significantly enhanced antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli .

Another study focused on the evaluation of cytotoxic effects using a panel of human cancer cell lines. Results demonstrated that specific structural modifications in the imidazolium salts led to enhanced selectivity towards cancer cells over normal cells, indicating potential for targeted therapy .

Q & A

Q. How can researchers optimize the synthesis of this derivative to improve yield and purity?

Q. What spectroscopic and chromatographic methods are most effective for structural characterization?

- Methodological Answer: Combine NMR (¹H, ¹³C, DEPT-135) to confirm backbone connectivity and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). For purity assessment, use reverse-phase HPLC with a C18 column and UV-Vis detection at λ = 254 nm. X-ray crystallography is recommended for resolving ambiguous stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the derivative’s reactivity or biological activity?

- Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model electron distribution, frontier molecular orbitals, and thermodynamic stability. Molecular docking (AutoDock Vina) against target proteins (e.g., bacterial topoisomerases) predicts binding affinity and mechanism. Validate predictions with in vitro assays (e.g., MIC values for antibacterial activity). COMSOL Multiphysics integration enables simulation of reaction kinetics under varying physicochemical conditions .

Q. How should researchers resolve contradictions in observed vs. theoretical data (e.g., unexpected byproducts or bioactivity)?

- Methodological Answer: Apply a tiered validation approach:

Replicate experiments under identical conditions to confirm reproducibility.

Use LC-MS to identify byproducts and propose mechanistic pathways (e.g., hydrolysis or radical intermediates).

Cross-reference with literature on analogous imidazolium or quinoline derivatives to contextualize anomalies .

Contradictions may arise from solvent polarity effects on reaction intermediates or enzyme selectivity in bioassays.

Q. What strategies link this derivative’s properties to broader theoretical frameworks (e.g., ionic liquid behavior or photophysical mechanisms)?

- Methodological Answer: For ionic liquid behavior (e.g., 1,3-trimethylimidazolium moiety), measure thermal stability (TGA) and conductivity. Correlate with Kamlet-Taft parameters to assess solvent polarity. For photophysical studies, UV-Vis and fluorescence spectroscopy can quantify quantum yields and Stokes shifts, linking to π-π* transitions in the benzoquinoline moiety. Theoretical frameworks like Marcus theory may explain electron-transfer kinetics in catalytic applications .

Methodological Rigor and Innovation

Q. How can AI-driven experimental design accelerate the discovery of novel derivatives with enhanced properties?

- Methodological Answer: Implement machine learning (e.g., Random Forest or neural networks) trained on datasets of reaction conditions, yields, and bioactivity. AI tools like ChemOS can propose novel synthetic routes or predict solubility/stability. Autonomous labs with robotic liquid handlers enable high-throughput screening, reducing trial-and-error cycles by 60–70% .

Q. What steps ensure reproducibility in multi-step syntheses involving sensitive intermediates?

- Methodological Answer: Standardize protocols using Schlenk lines or gloveboxes for air/moisture-sensitive steps. Document exact stoichiometry, purification methods (e.g., flash chromatography gradients), and storage conditions (e.g., inert gas, −20°C). Publish detailed supplemental materials with raw spectral data and crystallographic CIF files .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。